An In-depth Technical Guide to Cbz-Phe-(Alloc)Lys-PAB-PNP: A Key Linker for Antibody-Drug Conjugates
An In-depth Technical Guide to Cbz-Phe-(Alloc)Lys-PAB-PNP: A Key Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of the cathepsin B-cleavable linker, Cbz-Phe-(Alloc)Lys-PAB-PNP. This linker is a critical component in the design and synthesis of antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells.
Core Structure and Properties
Cbz-Phe-(Alloc)Lys-PAB-PNP is a sophisticated chemical entity that incorporates several key functional moieties: a cathepsin B-cleavable dipeptide (Phe-Lys), a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate activating group for drug conjugation. The N-terminus of the dipeptide is protected by a benzyloxycarbonyl (Cbz) group, and the lysine (B10760008) side chain is protected by an allyloxycarbonyl (Alloc) group.
Quantitative Data Summary
While specific experimental data for this proprietary linker is not extensively published, the table below summarizes its core properties based on available information for the compound and its close analogs.
| Property | Value | Reference |
| CAS Number | 159857-90-6 | [1] |
| Molecular Formula | C₄₁H₄₃N₅O₁₁ | [1] |
| Molecular Weight | 781.80 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | General knowledge from chemical suppliers |
| Solubility | Soluble in organic solvents like DMF, DMSO | Inferred from similar peptide-based linkers |
| Plasma Stability | Phe-Lys based linkers show good stability | [2][3] |
| Cleavage Mechanism | Cathepsin B-mediated proteolysis | [2][4][] |
Mechanism of Action: Targeted Drug Release
The utility of the Cbz-Phe-(Alloc)Lys-PAB-PNP linker lies in its ability to remain stable in systemic circulation and to selectively release its payload within the target cancer cells. This process is initiated by the enzymatic cleavage of the dipeptide by cathepsin B, a lysosomal protease often overexpressed in tumor cells.
Signaling Pathway for Drug Release
The following diagram illustrates the sequential steps involved in the intracellular release of a conjugated drug from an ADC utilizing this linker.
Caption: Intracellular drug release mechanism of a Cbz-Phe-(Alloc)Lys-PAB-PNP-based ADC.
Experimental Protocols
Synthesis of Cbz-Phe-(Alloc)Lys-PAB-PNP
The synthesis of Cbz-Phe-(Alloc)Lys-PAB-PNP involves a multi-step process, beginning with the coupling of appropriately protected amino acids, followed by the attachment of the PAB spacer and final activation with PNP-carbonate.
Workflow for Synthesis
Caption: General workflow for the synthesis of Cbz-Phe-(Alloc)Lys-PAB-PNP.
Step 1: Dipeptide Formation
-
Dissolve Cbz-Phe-OH and H-Lys(Alloc)-OH in a suitable organic solvent (e.g., DMF).
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Perform an aqueous workup to extract the dipeptide, Cbz-Phe-Lys(Alloc)-OH.
Step 2: PAB Spacer Attachment
-
Couple the dipeptide from Step 1 to p-aminobenzyl alcohol using a peptide coupling agent like EEDQ in a solvent such as DCM.
-
Purify the resulting product, Cbz-Phe-Lys(Alloc)-PAB-OH, by column chromatography.
Step 3: PNP Activation
-
Dissolve the product from Step 2 in a suitable solvent (e.g., DCM) with a base (e.g., pyridine).
-
Add a solution of p-nitrophenyl chloroformate dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the final product, Cbz-Phe-(Alloc)Lys-PAB-PNP, by silica (B1680970) gel chromatography.
Conjugation to a Payload (e.g., an Amine-Containing Drug)
The PNP group is an excellent leaving group, allowing for efficient conjugation to nucleophilic groups on a payload, such as a primary amine, to form a stable carbamate (B1207046) linkage.
-
Dissolve Cbz-Phe-(Alloc)Lys-PAB-PNP and the amine-containing payload in an anhydrous polar aprotic solvent (e.g., DMF or DMA).
-
Add a non-nucleophilic base, such as DIPEA, to facilitate the reaction.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Purify the resulting drug-linker conjugate by reverse-phase HPLC.
Deprotection and Antibody Conjugation
Prior to conjugation to an antibody, the Alloc protecting group on the lysine side chain must be removed to unmask the amine, which can then be functionalized with a maleimide (B117702) group for conjugation to reduced antibody thiols.
Alloc Group Removal:
-
Dissolve the drug-linker construct in a suitable solvent.
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger, like phenylsilane.
-
Stir at room temperature under an inert atmosphere.
-
Monitor the deprotection by LC-MS.
-
Purify the deprotected drug-linker.
The resulting free amine can then be reacted with a bifunctional linker (e.g., SMCC) to install a maleimide group, which is then ready for conjugation to a partially reduced monoclonal antibody.
Characterization
The identity and purity of Cbz-Phe-(Alloc)Lys-PAB-PNP and its conjugates should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all constituent parts of the molecule.
-
Mass Spectrometry (ESI-MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
This guide provides a foundational understanding of the Cbz-Phe-(Alloc)Lys-PAB-PNP linker. Researchers are encouraged to consult specialized literature for further details and optimization of the described protocols for their specific applications.
References
- 1. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. US6214345B1 - Lysosomal enzyme-cleavable antitumor drug conjugates - Google Patents [patents.google.com]
